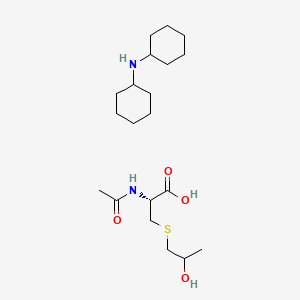
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a cyano group, a hydroxy group, and an ester functional group. It has garnered significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-amino-3-cyanopyridine can undergo cyclization with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired naphthyridine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ethyl 6-cyano-4-oxo-1,5-naphthyridine-3-carboxylate.
Reduction: Ethyl 6-amino-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its role in developing new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The cyano and hydroxy groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate: Similar structure but with a chloro group instead of a cyano group, leading to different reactivity and biological activity.
6-Amino-4-hydroxy-1,5-naphthyridine-3-carboxylate: The amino group provides different hydrogen bonding capabilities and reactivity profiles.
4-Hydroxy-1,5-naphthyridine-3-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H9N3O3 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
ethyl 6-cyano-4-oxo-1H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-2-18-12(17)8-6-14-9-4-3-7(5-13)15-10(9)11(8)16/h3-4,6H,2H2,1H3,(H,14,16) |
Clé InChI |
OBTKBNVRMWGPEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)









![7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)
![Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate](/img/structure/B12840385.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B12840389.png)
